molecular formula C18H19N3O3S2 B2831967 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946264-93-3

2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2831967
CAS No.: 946264-93-3
M. Wt: 389.49
InChI Key: KYMNXCXSHKVULQ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyridazinone ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under reflux conditions.

    Introduction of the Thiophene Moiety: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

In biological research, it may serve as a probe to study enzyme interactions, given its sulfonamide group which is known to interact with various biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the sulfonamide group is particularly relevant due to its known pharmacological activities.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, the sulfonamide group typically inhibits enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridazinone and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a thiophene.

    2,4-dimethyl-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide imparts unique electronic properties, potentially enhancing its interactions with biological targets or its utility in material science applications compared to its phenyl or furan analogs.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMNXCXSHKVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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